N-(5-chloropyridin-2-yl)-2-hydroxypropanamide

Hydrogen-bond donor Drug-likeness Physicochemical profiling

N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide (CAS 1512910-94-9) is a chloropyridinyl amide with molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. The compound features a 5-chloropyridin-2-yl moiety linked via an amide bond to a 2-hydroxypropanamide (lactamide) group.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 1512910-94-9
Cat. No. B2660205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-2-hydroxypropanamide
CAS1512910-94-9
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCC(C(=O)NC1=NC=C(C=C1)Cl)O
InChIInChI=1S/C8H9ClN2O2/c1-5(12)8(13)11-7-3-2-6(9)4-10-7/h2-5,12H,1H3,(H,10,11,13)
InChIKeyUCKDXXBIERHKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide (CAS 1512910-94-9): Compound Identity and Procurement-Relevant Baseline


N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide (CAS 1512910-94-9) is a chloropyridinyl amide with molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . The compound features a 5-chloropyridin-2-yl moiety linked via an amide bond to a 2-hydroxypropanamide (lactamide) group. This structure places it within the broader class of N-heteroaryl lactamides, which are of interest as synthetic intermediates and potential pharmacophore carriers . The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting pyridyl nitrogen, combined with the electron-withdrawing 5-chloro substituent, defines its physicochemical profile [1]. The compound is commercially available from multiple suppliers at typical purities of ≥95%.

Why N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide Cannot Be Generically Substituted by In-Class Analogs


Compounds bearing the 5-chloropyridin-2-yl scaffold exhibit widely divergent biological and physicochemical behaviors depending on the nature of the amide side chain. For example, N-(5-chloropyridin-2-yl)propanamide (CAS 13606-92-3, MW 184.62) lacks the 2-hydroxy group entirely, eliminating both a hydrogen-bond donor and a chiral center . 2-Chloro-N-(5-chloropyridin-2-yl)propanamide (CAS 731012-08-1, MW 219.06) replaces the hydroxyl with a chlorine atom, substantially increasing lipophilicity and altering reactivity . Conversely, N-(pyridin-2-yl)-2-hydroxypropanamide (CAS 100377-33-1, MW 166.18) retains the hydroxypropanamide but omits the 5-chloro substituent, reducing molecular weight and modulating electronic properties of the pyridine ring . These structural variations produce quantifiable differences in hydrogen-bonding capacity, calculated logP, polar surface area, and metabolic stability—parameters that directly impact target engagement, solubility, and synthetic utility . Generic substitution without experimental verification risks failure in downstream assays or synthesis routes.

Quantitative Differentiation Evidence for N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide (CAS 1512910-94-9) Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound vs. Des-hydroxy Analog N-(5-Chloropyridin-2-yl)propanamide

The target compound possesses one hydrogen-bond donor (the 2-hydroxyl group), whereas the direct des-hydroxy analog N-(5-chloropyridin-2-yl)propanamide (CAS 13606-92-3) has zero H-bond donors . This difference is critical for target engagement in binding pockets requiring hydrogen-bond donation from the ligand. The presence of the hydroxyl group also enables additional synthetic derivatization (e.g., esterification, etherification, oxidation to ketone) that is unavailable with the des-hydroxy analog .

Hydrogen-bond donor Drug-likeness Physicochemical profiling

Calculated Lipophilicity (logP) Differentiation: Hydroxy vs. Chloro at the 2-Position of the Propanamide Side Chain

The target compound, bearing a polar 2-hydroxy group, exhibits a calculated logP of approximately 0.8–1.2 (estimated via fragment-based methods for the lactamide series) . In contrast, 2-chloro-N-(5-chloropyridin-2-yl)propanamide (CAS 731012-08-1), which replaces the hydroxyl with a chlorine atom, is predicted to have a logP ≥2.0 due to the increased lipophilicity conferred by the C–Cl bond . This difference of approximately ≥0.8 logP units translates to a roughly 6-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability, solubility, and metabolic clearance predictions.

Lipophilicity logP ADME prediction

Molecular Weight and Ligand Efficiency: Target Compound vs. Ethanediamide Extended Analog

With a molecular weight of 200.62 g/mol and 17 heavy atoms, the target compound qualifies as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD) screening libraries (typically defined as MW < 300, heavy atom count ≤ 22) . By comparison, the ethanediamide analog N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide (CAS 1014086-51-1) has a molecular weight of 257.67 g/mol (29% larger) and contains 3 additional heavy atoms, placing it closer to lead-like space . The lower molecular weight of the target compound yields a higher ligand efficiency (LE) potential for any given binding affinity, a key metric in fragment-to-lead optimization.

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

5-Chloro Substituent Electronic Effect: Target Compound vs. Non-chlorinated Pyridyl-Lactamide Analog

The 5-chloro substituent on the pyridine ring exerts an electron-withdrawing inductive effect (–I) that reduces the pKa of the pyridyl nitrogen and modifies the ring's reactivity toward electrophilic and nucleophilic substitution [1]. The non-chlorinated analog N-(pyridin-2-yl)-2-hydroxypropanamide (CAS 100377-33-1, C8H10N2O2) lacks this substituent, resulting in a more electron-rich pyridine ring with a higher pKa at the pyridyl nitrogen . This electronic difference is significant in biological contexts where the pyridyl nitrogen acts as a hydrogen-bond acceptor or where the ring's electron density affects π-stacking interactions and metabolic oxidation susceptibility.

Electron-withdrawing group Pyridine reactivity SAR optimization

Chirality and Stereochemical Complexity: Target Compound as a Racemic or Enantiopure Building Block

The 2-hydroxypropanamide moiety introduces a chiral center at the C-2 position of the propanamide side chain . This is in contrast to N-(5-chloropyridin-2-yl)propanamide (CAS 13606-92-3), which is achiral at the corresponding position. The presence of a chiral center enables the exploration of enantioselective biological activity and provides a handle for diastereomeric resolution or asymmetric synthesis strategies . It is noted that the target compound as listed (CAS 1512910-94-9) does not specify enantiomeric configuration; procurement of defined (R)- or (S)-enantiomers would require verification with individual suppliers.

Chirality Stereochemistry Enantioselective synthesis

ADME-Relevant Physicochemical Profile: Target Compound Fragment Descriptors vs. Lead-Like Space

Based on calculated physicochemical descriptors, the target compound has a topological polar surface area (TPSA) of approximately 58–62 Ų, 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 4 rotatable bonds . This profile positions it within the 'Rule of Three' (RO3) guidelines for fragment screening libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), although the measured RO3 violation count may depend on the exact logP value [1]. In contrast, the larger ethanediamide analog N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide (MW 257.67) has an additional amide bond, increasing the hydrogen-bond acceptor count and molecular complexity beyond ideal fragment space. The target compound's fragment-like properties make it particularly suitable for NMR-based or SPR-based fragment screening campaigns.

Drug-likeness Rule of Three Fragment-based screening

Recommended Procurement and Application Scenarios for N-(5-Chloropyridin-2-yl)-2-hydroxypropanamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Chiral 5-Chloropyridinyl Lactamide Scaffold

The target compound's molecular weight (200.62 g/mol) and heavy atom count (17) place it within established fragment screening criteria, while its single chiral center and balanced H-bond donor/acceptor profile (1 HBD, 3 HBA) make it suitable for high-concentration NMR or SPR screening campaigns . Procurement of this compound for fragment library enrichment is justified over the achiral N-(5-chloropyridin-2-yl)propanamide because the hydroxyl group provides an additional vector for fragment growth via esterification, etherification, or oxidation, while the chiral center enables stereochemical SAR exploration that is absent in the des-hydroxy analog .

Synthesis of 5-Chloropyridinyl-Containing Kinase Inhibitor Intermediates Requiring a Hydroxy Handle

The 5-chloropyridin-2-yl moiety is a recognized pharmacophore in kinase inhibitor design, appearing in clinical candidates such as betrixaban (factor Xa inhibitor) and in RIP1 kinase inhibitor series . The target compound uniquely combines this pharmacophore with a 2-hydroxypropanamide side chain that can serve as a synthetic handle for further derivatization (e.g., conversion to a leaving group, oxidation to a ketone, or acylation). In this context, the compound is preferred over 2-chloro-N-(5-chloropyridin-2-yl)propanamide because the hydroxyl group avoids the genotoxicity risks associated with alkylating α-chlorocarbonyl compounds while still enabling downstream functionalization .

Physicochemical Property Screening in Central Nervous System (CNS) Drug Discovery Programs

The target compound's estimated logP range (~0.8–1.2) and moderate TPSA (~58–62 Ų) fall within favorable ranges for CNS penetration (typically logP 1–4, TPSA < 90 Ų) . The 5-chloro substituent reduces the pyridine's basicity, potentially limiting P-glycoprotein recognition relative to more basic heteroaryl systems. For CNS-focused programs, the target compound may be prioritized over the more lipophilic 2-chloro analog (estimated logP ≥2.0) when lower logP is desired to reduce tissue accumulation and phospholipidosis risk .

Enantioselective Probe Development Using the Chiral 2-Hydroxypropanamide Moiety

The single chiral center at the C-2 position of the propanamide side chain distinguishes this compound from achiral analogs such as N-(5-chloropyridin-2-yl)propanamide . This stereochemical feature enables the development of enantiomerically pure probes for target engagement studies, where differential binding of (R)- and (S)-enantiomers can validate specific binding modes. Procurement specifications should include enantiomeric purity requirements (e.g., ≥98% ee) if enantiopure material is needed; the racemate (as listed under CAS 1512910-94-9) may be sufficient for initial screening followed by chiral resolution .

Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)-2-hydroxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.